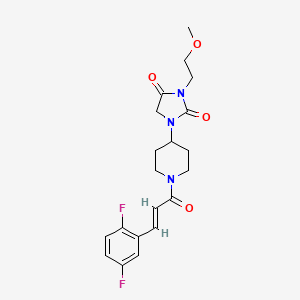

(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O4/c1-29-11-10-24-19(27)13-25(20(24)28)16-6-8-23(9-7-16)18(26)5-2-14-12-15(21)3-4-17(14)22/h2-5,12,16H,6-11,13H2,1H3/b5-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBBGZWZSVGBLY-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C=CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)/C=C/C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 407.4 g/mol. The structure features a difluorophenyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety, which contribute to its biological activity through various interactions with cellular targets .

The compound's mechanism of action involves interactions with specific enzymes and receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the imidazolidine moiety participates in hydrogen bonding with target proteins. These interactions can modulate the activity of various biological pathways, potentially leading to therapeutic effects .

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have shown high activity against colon cancer and leukemia cell lines by inducing DNA fragmentation and activating apoptotic pathways such as caspase-3 .

Enzyme Inhibition

The compound may also act as an inhibitor for specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. Initial studies suggest that the imidazolidine structure may facilitate interactions with kinase domains .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related compounds on HL-60 promyelocytic leukemia cells. The results indicated that certain derivatives caused significant DNA damage and apoptosis at specific concentrations .

- In Vivo Toxicity Studies : In animal models, doses of related compounds were administered to assess toxicity levels. Results showed tolerability at lower doses without significant adverse effects, suggesting a favorable safety profile for further development .

Research Findings Summary Table

| Study | Findings | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Study 1 | High cytotoxicity against colon cancer | HL-60 cells | DNA fragmentation and caspase activation |

| Study 2 | Potential kinase inhibition | Various cancer lines | Disruption of signaling pathways |

| Study 3 | Favorable safety profile in vivo | Mice models | No significant toxicity at tested doses |

Scientific Research Applications

Antidiabetic Applications

Recent studies have indicated that imidazolidine-2,4-dione derivatives can exhibit significant antidiabetic properties. The compound has been synthesized and evaluated for its ability to inhibit certain pathways involved in glucose metabolism.

Key Findings:

- A study demonstrated that derivatives of imidazolidine-2,4-dione showed promising antidiabetic activity, with one derivative (3b) exhibiting a 33% inhibitory rate against glucose elevation in diabetic models .

- Further modifications of these compounds are being explored to enhance their efficacy and reduce side effects associated with traditional antidiabetic medications.

Table 1: Antidiabetic Activity of Imidazolidine Derivatives

| Compound | Inhibitory Rate (%) | Remarks |

|---|---|---|

| 3b | 33 | Most potent derivative identified |

| 6a | Moderate | Potential for further development |

| 3c | -40 | Indicated glucose rising effect |

Anticancer Applications

The compound has also been investigated for its anticancer properties. Its structure allows it to interact with various biological targets implicated in cancer cell proliferation and survival.

Key Findings:

- Research indicates that derivatives of imidazolidine-2,4-dione can inhibit anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2), which are crucial for cancer cell survival .

- One derivative (8k) demonstrated better growth inhibitory effects on K562 (chronic myeloid leukemia) and PC-3 (prostate cancer) cell lines compared to established anticancer agents .

Table 2: Anticancer Activity of Imidazolidine Derivatives

| Compound | Cell Line Tested | Growth Inhibition (%) |

|---|---|---|

| 8k | K562 | Significant |

| WL-276 | PC-3 | Moderate |

Neuropharmacological Applications

The neuropharmacological potential of imidazolidine derivatives has been explored, particularly their effects on serotonin transporters and receptors.

Key Findings:

- Some derivatives have shown high affinity for serotonin transporters (SERT) and serotonin receptors (5-HT1A), suggesting potential applications in treating mood disorders and anxiety .

- The interaction profiles indicate that these compounds could serve as dual-action agents, targeting both serotonin reuptake and receptor modulation.

Table 3: Neuropharmacological Activity

| Compound | Target Receptor | Affinity (nM) |

|---|---|---|

| Compound 3 | SERT | >7.5 |

| Compound 6 | 5-HT1A | <350 |

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for this compound?

Answer:

The synthesis of structurally analogous piperidine-imidazolidine-dione derivatives typically involves multi-step reactions, such as:

- Acylation of piperidine intermediates : Reaction of substituted acryloyl chlorides with piperidine derivatives under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .

- Imidazolidine-dione ring formation : Cyclization via carbodiimide-mediated coupling or urea-based condensation .

Characterization : - NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve conformational ambiguities, as demonstrated for related fluorophenyl-piperidine derivatives .

Advanced Question: How can conflicting solubility and stability data be resolved during formulation studies?

Answer:

Contradictions in solubility/stability profiles often arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases .

- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8 buffers, monitoring degradation via HPLC-UV. For example, similar imidazolidine-diones show hydrolytic instability at pH > 7 due to lactam ring opening .

- Co-solvent optimization : Ternary phase diagrams (e.g., water-PEG 400-ethanol) can identify stable solubilizing mixtures .

Basic Question: What spectroscopic techniques are critical for verifying the (E)-configuration of the acryloyl group?

Answer:

- ¹H NMR coupling constants : Trans (E) olefinic protons exhibit J = 12–16 Hz, while cis (Z) configurations show J = 8–12 Hz .

- NOESY/ROESY : Absence of nuclear Overhauser effect (NOE) between acryloyl protons and adjacent substituents confirms the trans arrangement .

- UV-Vis spectroscopy : λmax shifts (e.g., 250–280 nm for conjugated E-olefins) corroborate electronic transitions aligned with stereochemistry .

Advanced Question: How can computational modeling guide SAR studies for fluorophenyl derivatives targeting enzyme inhibition?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases). For example, 2,5-difluorophenyl groups in analogous compounds enhance hydrophobic interactions with ATP-binding pockets .

- MD simulations : Assess conformational stability of the piperidine-acryloyl moiety in aqueous vs. lipid bilayer environments (GROMACS/NAMD) .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC50 data to prioritize fluorination patterns .

Basic Question: What safety protocols are essential when handling fluorinated acryloyl intermediates?

Answer:

- PPE : Nitrile gloves, safety goggles, and fume hoods are mandatory due to acryloyl chloride’s lachrymatory effects .

- Spill management : Neutralize acryloyl derivatives with sodium bicarbonate before disposal .

- Acute toxicity mitigation : Pre-test intermediates for LD50 in rodent models; related compounds show median lethal doses at 150–200 mg/kg .

Advanced Question: How to address discrepancies in biological activity between in vitro and in vivo models?

Answer:

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal assays) to identify bioavailability bottlenecks. For example, 2-methoxyethyl groups in similar compounds reduce CYP3A4-mediated oxidation .

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁸F isotope) and track accumulation via PET imaging .

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites; imidazolidine-diones often undergo glucuronidation at the N-3 position .

Basic Question: What strategies optimize yield in multi-step syntheses involving moisture-sensitive intermediates?

Answer:

- Schlenk techniques : Use argon/vacuum cycles to exclude moisture during piperidine acylation .

- Catalyst selection : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation while minimizing side reactions .

- Workflow design : Implement flow chemistry (e.g., continuous stirred-tank reactors) for exothermic steps like acryloyl chloride additions .

Advanced Question: How to validate target engagement in cellular assays for poorly soluble compounds?

Answer:

- Nanoformulation : Prepare liposomal or cyclodextrin complexes to enhance aqueous dispersion (e.g., 10% w/v hydroxypropyl-β-cyclodextrin) .

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., ΔTm ≥ 2°C indicates binding) .

- Competitive FRET assays : Use fluorescent probes (e.g., BODIPY-labeled ATP) to quantify target occupancy in live cells .

Notes

- Key references : Prioritized peer-reviewed crystallography (Acta Cryst.), synthetic protocols (J. Flow Chem.), and pharmacological studies (PubChem-validated).

- Methodological focus : Emphasized experimental design (e.g., DoE in flow chemistry ) and conflict resolution (e.g., polymorphism analysis ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.